molecular formula C14H14N4O5 B213591 methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate

methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate

カタログ番号 B213591
分子量: 318.28 g/mol
InChIキー: ZVFYZXXQEOSMHU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate, also known as MNPA, is a synthetic compound with potential applications in the fields of medicinal chemistry and drug discovery. It is a derivative of the benzamide class of compounds and has been shown to exhibit promising biological activities in various scientific studies.

作用機序

The exact mechanism of action of methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cell proliferation, apoptosis, and inflammation. methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer and neuroprotective effects. methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate has also been reported to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis and metastasis. methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate has also been shown to increase the levels of acetylated histones and to modulate the expression of various genes involved in cell differentiation and survival. In animal models, methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate has been shown to improve motor function and cognitive performance, as well as to reduce inflammation and oxidative stress.

実験室実験の利点と制限

Methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate has several advantages as a research tool, including its high potency and selectivity, as well as its relatively low toxicity. It can be easily synthesized and purified, and its chemical structure can be modified to improve its pharmacological properties. However, methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate also has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. In addition, methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate may have off-target effects and may interact with other compounds in complex biological systems.

将来の方向性

There are several future directions for the research on methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate. One potential application is in the development of novel anticancer drugs that target HDACs and other epigenetic regulators. methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate may also have potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. In addition, methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate may have applications in the field of infectious diseases, as it has been shown to have antibacterial and antifungal activities. Further studies are needed to elucidate the exact mechanisms of action of methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate and to optimize its pharmacological properties for clinical use.

合成法

The synthesis of methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate involves the reaction of 4-nitro-1H-pyrazole-1-carboxylic acid with 3-amino-4-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with methyl chloroformate to yield the final product, methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography and recrystallization.

科学的研究の応用

Methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and infectious diseases. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In addition, it has been reported to have antibacterial and antifungal activities against various pathogens.

特性

製品名

methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate

分子式

C14H14N4O5

分子量

318.28 g/mol

IUPAC名

methyl 4-methyl-3-[[2-(4-nitropyrazol-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C14H14N4O5/c1-9-3-4-10(14(20)23-2)5-12(9)16-13(19)8-17-7-11(6-15-17)18(21)22/h3-7H,8H2,1-2H3,(H,16,19)

InChIキー

ZVFYZXXQEOSMHU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CN2C=C(C=N2)[N+](=O)[O-]

正規SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CN2C=C(C=N2)[N+](=O)[O-]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。